molecular formula C17H15ClN4O B278941 N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278941
M. Wt: 326.8 g/mol
InChI Key: CVAIDXWTABFONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in the field of scientific research.

Scientific Research Applications

N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its various scientific research applications. It has been found to exhibit significant antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has also been studied for its anticancer activity, with promising results in inhibiting the growth and proliferation of cancer cells.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not yet fully understood. However, it has been proposed that it exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the bacterial membrane. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit the cell cycle.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have minimal toxicity and adverse effects on human cells, making it a promising candidate for further development and research. Its biochemical and physiological effects are still being studied, but it has been found to have significant antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. Its minimal toxicity and adverse effects also make it a safe and reliable compound for use in various scientific research applications. However, one of the limitations of using N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential avenue is the further study of its antimicrobial activity and its potential use in the development of new antibiotics. Additionally, its anticancer activity could also be further explored, with the aim of developing new cancer treatments. Further research could also focus on improving the solubility of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, making it more versatile and useful in a wider range of scientific research applications.
In conclusion, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a promising compound with potential applications in various scientific research fields. Its broad-spectrum antimicrobial activity, minimal toxicity, and promising anticancer activity make it a valuable tool for further research and development. With continued research and exploration, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide could hold significant potential for the development of new treatments and therapies in the future.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 2-chlorobenzonitrile with 4-methylphenylhydrazine to form 2-(4-methylphenyl)hydrazinyl)benzonitrile. This intermediate is then reacted with methyl isocyanate to form the final product, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

properties

Product Name

N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-12-7-9-13(10-8-12)22-11-19-16(20-22)17(23)21(2)15-6-4-3-5-14(15)18/h3-11H,1-2H3

InChI Key

CVAIDXWTABFONQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3Cl

Origin of Product

United States

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